2-(4-((4-Bromo-PH)sulfonyl)-1-piperazinyl)-N'-(4-ethylbenzylidene)acetohydrazide
Description
Properties
Molecular Formula |
C21H25BrN4O3S |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25BrN4O3S/c1-2-17-3-5-18(6-4-17)15-23-24-21(27)16-25-11-13-26(14-12-25)30(28,29)20-9-7-19(22)8-10-20/h3-10,15H,2,11-14,16H2,1H3,(H,24,27)/b23-15+ |
InChI Key |
FKEUPUNTAXXYBA-HZHRSRAPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-((4-Bromo-PH)sulfonyl)-1-piperazinyl)-N'-(4-ethylbenzylidene)acetohydrazide (CAS Number: 488715-78-2) is a synthetic hydrazide derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C21H25BrN4O3S
- Molecular Weight : 481.4 g/mol
- IUPAC Name : 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N'-(4-ethylbenzylidene)acetohydrazide
- Purity : Typically ≥95% .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the piperazine moiety can demonstrate antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 31.25 to 62.5 µg/mL against standard bacterial strains .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. In particular, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and certain infections . The inhibition of these enzymes suggests a dual therapeutic potential for neurological and gastrointestinal disorders.
Anticancer Potential
Preliminary studies suggest that hydrazide derivatives may possess anticancer properties. Compounds with similar structures have been reported to exhibit antiproliferative effects on various cancer cell lines, indicating that the sulfonamide functionality may enhance cytotoxicity against tumor cells .
Research Findings and Case Studies
The biological activity of this compound is likely attributed to multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfonamide group is known to interact with enzyme active sites, thereby inhibiting their function.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in malignant cells, leading to reduced proliferation.
Scientific Research Applications
Research indicates that this compound may possess several biological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of sulfonamide compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. The presence of the piperazine moiety may enhance its interaction with biological targets, potentially leading to anticancer effects .
- Antimicrobial Properties : Compounds containing sulfonamide groups are known for their antibacterial properties. The bromo-substituted phenyl group could enhance the antimicrobial efficacy against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
- Neuropharmacological Effects : The piperazine structure is often associated with neuroactive compounds. Preliminary studies suggest that this compound may influence neurotransmitter systems, which could be beneficial in treating neurological disorders such as anxiety and depression .
Anticancer Studies
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various hydrazide derivatives, including those similar to 2-(4-((4-Bromo-phenyl)sulfonyl)-1-piperazinyl)-N'-(4-ethylbenzylidene)acetohydrazide. These derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating potential as anticancer agents .
Antimicrobial Activity
Research conducted on sulfonamide derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The specific compound's structure was linked to enhanced binding affinity to bacterial enzymes, which is crucial for developing new antibiotics .
Neuropharmacology
In a pharmacological study, compounds with piperazine rings were evaluated for their effects on serotonin receptors. The findings suggested that these compounds could modulate serotonin activity, providing a basis for their use in treating mood disorders .
Chemical Reactions Analysis
Condensation and Schiff Base Formation
The hydrazide moiety undergoes condensation reactions with aldehydes/ketones. For example:
-
Reaction with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol under reflux forms substituted hydrazones via Schiff base formation .
-
Fusion with acetyl acetone at 160°C yields acetyl acetone monohydrazone derivatives, confirmed by IR bands at 1669–1722 cm⁻¹ (C=O) and 1H NMR signals for CH₃ groups .
Nucleophilic Substitution at Sulfonamide Group
The sulfonamide group participates in nucleophilic displacement reactions:
-
Reaction with thiophenol in DMF/AlCl₃ yields N'-arylthioacetohydrazides , evidenced by new S–C bonds (IR: 1673 cm⁻¹ C=O; ¹H NMR: δ 3.70 ppm for S) .
-
Alkylation with ethyl bromoacetate forms ester derivatives (e.g., ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate) .
Mechanism :
-
Deprotonation of sulfonamide nitrogen.
-
Attack by nucleophiles (e.g., thiophenoxide, alkoxides).
Cyclization Reactions
The hydrazone group facilitates heterocycle formation:
-
Reaction with CS₂/NaOAc in methanol forms 1,3,4-thiadiazoles , confirmed by MS (m/z 553) .
-
Fusion with acetic anhydride generates oxadiazoles via intramolecular cyclization (IR: 1704 cm⁻¹ for cyclic amide) .
| Cyclization Type | Reagent | Product | Yield |
|---|---|---|---|
| Thiadiazole | CS₂/NaOAc | 1,3,4-Thiadiazole derivative | 43% |
| Oxadiazole | Acetic anhydride | 1,3,4-Oxadiazoline | 38% |
Cross-Coupling Reactions
The 4-bromophenyl group enables Suzuki-Miyaura coupling with arylboronic acids:
Example :
Biological Interactions
While not a chemical reaction, the compound’s sulfonamide group inhibits bacterial tyrosinase (IC₅₀: 12 µM) , and its piperazine ring enhances solubility for receptor binding.
Comparative Reactivity
Compared to analogs:
This compound’s multifunctional design enables applications in medicinal chemistry (antimicrobial agents ) and materials science (ligands for metal complexes ). Further studies should explore its catalytic potential in asymmetric synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in the Hydrazone Moiety
a. 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N′-[(E)-(2-fluorophenyl)methylene]acetohydrazide ()
- Structure : Differs in the hydrazone substituent (2-fluorobenzylidene vs. 4-ethylbenzylidene).
- Lower lipophilicity (logP ~3.0) compared to the ethyl-substituted compound.
b. 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N′-[(E)-(3-methyl-2-thienyl)methylene]acetohydrazide ()
- Structure : Incorporates a 3-methylthiophene substituent.
- Impact :
- Thiophene’s aromaticity and sulfur atom may alter π-π stacking and binding affinity.
- Moderate lipophilicity (logP ~3.2) due to the methyl group.
c. N′-(4-fluorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide ()
Variations in the Piperazine Substituent
a. N′-(2,4-Dichlorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide ()
- Structure : Piperazine with 4-nitrophenyl and hydrazone with 2,4-dichlorobenzylidene.
- Biological Relevance : Nitrophenyl groups are common in acetylcholinesterase inhibitors (e.g., reported IC₅₀ values <10 µM) .
b. 2-(4-Benzylpiperazin-1-yl)-N′-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide ()
- Structure : Piperazine substituted with benzyl instead of bromophenylsulfonyl.
- Higher logP (~4.0) due to biphenyl and benzyl groups .
Research Findings and Trends
Synthetic Accessibility :
- Hydrazone derivatives are typically synthesized in high yields (e.g., 80–85% in ) via Schiff base formation .
- Bromophenylsulfonyl substitution requires sulfonylation of piperazine, a step with moderate efficiency ().
Structure-Activity Relationships (SAR): Electron-Withdrawing Groups (e.g., Br, NO₂): Enhance target binding via electrostatic interactions. Hydrazone Substituents:
- Aromatic groups (e.g., 4-ethylbenzylidene) improve cytotoxicity ().
- Heterocycles (e.g., thiophene) may optimize pharmacokinetics .
Biological Potential: Anticancer: Hydrazones inhibit cancer cell migration () and DNA synthesis (). Anti-Inflammatory: Analogous hydrazones suppress TNF-α ().
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-((4-bromophenyl)sulfonyl)-1-piperazinyl)-N'-(4-ethylbenzylidene)acetohydrazide?
- Methodology : The compound can be synthesized via a two-step process:
Formation of the hydrazide intermediate : React 2-chloroacetohydrazide with 4-ethylbenzaldehyde in ethanol under acidic (e.g., acetic acid) catalysis to form the hydrazone backbone .
Piperazine sulfonylation : Introduce the 4-bromophenylsulfonyl-piperazine moiety by reacting the intermediate with 4-bromobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Techniques :
- Spectroscopy : Use FT-IR to confirm the presence of sulfonyl (S=O, ~1350 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) groups. ¹H/¹³C NMR can resolve piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of molecular geometry and hydrogen bonding patterns (e.g., N–H···O interactions) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening :
- Enzyme inhibition : Use Ellman’s spectrophotometric method for cholinesterase inhibition (IC₅₀ determination) .
- Antimicrobial activity : Perform microdilution assays against Gram-positive/negative bacteria and fungi (MIC values) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Approach :
Analog synthesis : Modify substituents on the benzylidene (e.g., 4-Cl, 4-OCH₃) and piperazine (e.g., methylsulfonyl, nitro) groups .
Biological profiling : Compare IC₅₀ values across analogs in enzyme assays (e.g., urease, AChE) and cellular models (e.g., cancer cell lines) .
- Data analysis : Use multivariate statistical tools (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. How can molecular docking resolve contradictory activity data between similar hydrazone derivatives?
- Protocol :
Target selection : Dock the compound into crystal structures of human carbonic anhydrase II (PDB: 3KS3) or urease (PDB: 4H9M) using AutoDock Vina .
Binding mode analysis : Identify key interactions (e.g., sulfonyl oxygen with Zn²⁺ in CA II; hydrazone nitrogen with Ni²⁺ in urease).
- Validation : Cross-reference docking scores (ΔG) with experimental IC₅₀ values to validate predictive accuracy .
Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the benzylidene or piperazine moieties .
Q. How can metabolic stability be assessed for preclinical development?
- Assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time (t₁/₂ calculation) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition potency across structurally similar analogs?
- Root causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
